3-Bromo-5-chlorobenzo[b]thiophene
Overview
Description
The compound 3-Bromo-5-chlorobenzo[b]thiophene is a derivative of benzo[b]thiophene, which is a sulfur heterocycle with a fused benzene and thiophene ring. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties .
Synthesis Analysis
A practical one-pot synthesis method for benzo[b]thiophenes has been developed, utilizing bromoenynes and o-alkynylbromobenzene derivatives. This method involves a Pd-catalyzed C-S bond formation followed by heterocyclization, allowing for the preparation of highly substituted sulfur heterocycles . Additionally, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reaction indicates the versatility of bromo-substituted benzo[b]thiophenes in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can influence their reactivity. For instance, the "abnormal" bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene is attributed to a "non-planar" conjugated model, which affects the electron delocalization and thus the reaction selectivity . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride has been determined, revealing weak CH…π interactions and Van der Waals forces dominating the packing structure .
Chemical Reactions Analysis
The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with amines has been studied, showing the formation of N-substituted amino derivatives and their isomers through aromatic nucleophilic substitution with rearrangement . Bromination and nitration reactions of 2,3-dibromobenzo[b]thiophene and its derivatives have been explored, demonstrating the influence of substituents on the reaction outcome .
Physical and Chemical Properties Analysis
The vibrational spectra and DFT simulations of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been investigated, showing good agreement between theoretical and experimental data. The HOMO and LUMO energies and other related parameters have been calculated, providing insights into the electronic properties of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Synthesis : 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was synthesized from cinnamic acid and thionyl chloride. Its crystal structure was determined using X-ray structure determination, revealing weak CH…π interactions and a packing structure dominated by Van der Waals forces (Tarighi et al., 2009).
Chemical Modifications and Derivatives
- Synthesis of Derivatives : 2-Azidocarbonyl-3-chlorobenzo[b]thiophene, a derivative, was used to synthesize carbamates, ureas, semicarbazides, and pyrazoles, further highlighting the compound's versatility in chemical modifications (Kumara et al., 2009).
Catalytic Applications
- Copper-Catalyzed Electrophilic Chlorocyclization : A copper-catalyzed electrophilic chlorocyclization method was developed for synthesizing 2,3-disubstituted benzo[b]thiophenes. This greener and less expensive method demonstrates the compound's potential in catalysis and material chemistry applications (Walter et al., 2019).
Materials Chemistry
- Synthesis of Halogenated Derivatives : Different halogenated benzo[b]thiophenes were synthesized, showcasing the compound's application in materials chemistry. This method also avoided the migration of the adamantyl group, a common issue in previous methods (Mikami et al., 2019).
Biological Activities
- Antimicrobial and Analgesic Activity : The synthesis of new benzo[b]thiophene derivatives, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, resulted in molecules with potent antibacterial, antifungal, and anti-inflammatory activities. This highlights the compound's significance in medicinal chemistry (Isloor et al., 2010).
Pharmaceutical Applications
- Palladium-Catalyzed Cross-Coupling : 3-Chlorobenzo[b]thiophenes were used in a palladium-catalyzed cross-coupling procedure to produce pharmacologically relevant derivatives (Lamanna & Menichetti, 2007).
Antimicrobial Resistance
- Antimicrobial Resistance Study : In a study focused on antimicrobial resistance, 3-halobenzo[b]thiophene derivatives exhibited promising antimicrobial activities against pathogens like Staphylococcus aureus, underscoring their potential as new classes of antibiotics (Masih et al., 2021).
Safety And Hazards
Future Directions
The future directions of 3-Bromo-5-chlorobenzo[b]thiophene research could involve exploring its potential applications in various fields. For instance, its unique properties, including reactivity, thermal stability, and desirable electronic characteristics, make it a valuable compound for various applications, ranging from organic synthesis to optoelectronics .
properties
IUPAC Name |
3-bromo-5-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKCGJYSJENJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557866 | |
Record name | 3-Bromo-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorobenzo[b]thiophene | |
CAS RN |
32969-26-9 | |
Record name | 3-Bromo-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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